1,3-Dioxoisoindolin-2-yl 3-oxocyclobutane-1-carboxylate
Description
1,3-Dioxoisoindolin-2-yl 3-oxocyclobutane-1-carboxylate is a bicyclic organic compound featuring a dioxoisoindolinyl moiety linked to a 3-oxocyclobutane carboxylate ester. The compound’s synthesis typically involves [2+2] cycloaddition strategies or esterification reactions, as seen in structurally related analogs . Its applications span pharmaceutical intermediates and materials science, particularly in crystallography and supramolecular chemistry due to its hydrogen-bonding motifs .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-8-5-7(6-8)13(18)19-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUNNYUOBHDTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 3-oxocyclobutane-1-carboxylate typically involves the reaction of isoindoline derivatives with cyclobutane carboxylates under controlled conditions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require refluxing in solvents such as isopropanol and water, with catalysts like silica-supported niobium complexes to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the isoindoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1,3-Dioxoisoindolin-2-yl compounds exhibit promising anticancer properties. For instance, compounds that incorporate this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Research published in Nature Chemistry highlights the potential of these compounds in developing novel anticancer agents through targeted modifications to enhance their therapeutic index .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary investigations suggest that it possesses inhibitory effects against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways. This property positions it as a potential lead compound for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Neuroprotective Effects
Emerging research suggests that compounds related to 1,3-Dioxoisoindolin-2-yl may have neuroprotective effects. Studies indicate that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their viability as therapeutic agents for neurological disorders .
Building Block for Complex Molecules
This compound serves as an essential building block in organic synthesis. Its structural features allow for various transformations, including cycloadditions and functional group modifications. This versatility makes it valuable for synthesizing more complex organic molecules utilized in pharmaceuticals and agrochemicals .
Catalysis
The compound can also be explored as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize reactive intermediates may facilitate various chemical transformations, leading to higher yields and selectivity in synthetic processes .
Study on Anticancer Activity
A study published in Nature Chemistry evaluated several derivatives of 1,3-Dioxoisoindolin-2-yl against breast cancer cell lines. The results demonstrated that specific modifications increased the potency of these compounds significantly compared to standard chemotherapeutics. The authors suggest further development could lead to new treatments with reduced side effects .
Exploration of Antimicrobial Properties
Research conducted by a team at an international university focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings indicated that certain derivatives inhibited bacterial growth effectively, suggesting potential applications in treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physical properties of 1,3-dioxoisoindolin-2-yl 3-oxocyclobutane-1-carboxylate and related compounds:
Key Observations :
Ethyl 3-oxoisoindoline-1-carboxylate lacks the cyclobutane moiety entirely, simplifying its synthesis but limiting its utility in strain-driven reactions .
Synthetic Methods :
- Iron-catalyzed [2+2] cycloaddition (used for 6fa ) is a robust method for cyclobutane formation, offering regioselectivity and mild conditions compared to traditional photochemical approaches .
- Esterification (e.g., 1c ) is a versatile route but may require careful purification to isolate products from side reactions .
Physical and Spectral Properties :
- Melting points are reported only for 6fa , suggesting its crystalline nature, likely due to hydrogen-bonding interactions between the dioxoisoindolinyl and ester groups .
- HRMS and NMR data consistently highlight the presence of ester carbonyls (δ ~3.8–4.0 ppm for CH₃ groups) and aromatic protons (δ ~7.4–7.8 ppm) across analogs .
Applications :
- Cyclobutane-containing derivatives (6fa , 10 ) are prominent in crystallography due to their well-defined hydrogen-bonding patterns, aiding in supramolecular assembly .
- The cyclopropane derivative (1c ) may see use in medicinal chemistry, where smaller rings are often leveraged for metabolic stability .
Research Findings and Implications
- Hydrogen-Bonding Networks : Compounds like 6fa and the target molecule exhibit strong hydrogen-bonding capabilities (C=O groups), which are critical for crystal engineering and drug-target interactions .
- Strain and Reactivity : The cyclobutane ring’s moderate strain (compared to cyclopropane) balances stability and reactivity, making it suitable for controlled ring-opening reactions in synthesis .
- Synthetic Challenges : Steric hindrance from the dioxoisoindolinyl group complicates functionalization at the cyclobutane ring, necessitating optimized catalysts or conditions .
Biological Activity
Chemical Identity and Structure
1,3-Dioxoisoindolin-2-yl 3-oxocyclobutane-1-carboxylate, with the CAS number 2188159-10-4, has the molecular formula and a molecular weight of 259.21 g/mol. Its structure features a dioxoisoindoline moiety linked to a cyclobutane carboxylate group, which is critical for its biological activity.
Research indicates that compounds like this compound exhibit significant biological activities, including:
- Antioxidant Properties : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds. Here are some notable findings:
Detailed Research Findings
- Antioxidant Activity : A study published in Organic Letters highlighted that derivatives of isoindoline compounds exhibit potent antioxidant effects through the inhibition of lipid peroxidation and scavenging of DPPH radicals .
- Antimicrobial Efficacy : In vitro evaluations revealed that this compound has broad-spectrum antimicrobial properties. It was particularly effective against Gram-positive bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis .
- Anti-inflammatory Mechanisms : Research conducted on animal models indicated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent .
Q & A
Advanced Research Question
- Derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the cyclobutane or isoindolinone positions to modulate lipophilicity and target binding .
- Assay Design : Use standardized protocols (e.g., broth microdilution for antimicrobial activity against S. aureus or C. albicans) with positive controls (e.g., ampicillin, clotrimazole) .
- Structure-Activity Relationships (SAR) : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends to guide lead optimization .
How can asymmetric synthesis techniques generate enantiomerically pure forms of this compound?
Advanced Research Question
Enantioselective [2+2] cycloaddition using chiral ligands (e.g., bisoxazolines) or organocatalysts (e.g., thioureas) can induce asymmetry in the cyclobutane core . Post-synthetic resolution via enzymatic kinetic resolution (e.g., lipase-catalyzed ester hydrolysis) or chiral chromatography (e.g., Chiralpak IC column) isolates enantiomers. For example, Pd-catalyzed deracemization of lactones has been applied to related cyclobutane systems .
What challenges arise in computational retrosynthesis planning for this compound, and how are they addressed?
Advanced Research Question
Retrosynthesis tools (e.g., AI-driven platforms using Reaxys or Pistachio databases) prioritize routes based on reaction feasibility and precursor availability . Challenges include:
- Ring Strain : Cyclobutane’s high strain energy limits viable disconnections. Focus on strain-relieving steps (e.g., cycloreversions).
- Functional Group Compatibility : Avoid harsh conditions (e.g., strong acids) that degrade the isoindolinone moiety.
Solutions involve multi-step strategies, such as late-stage cyclization or protective group strategies (e.g., phthalimide masking) .
How do structural modifications at the cyclobutane or isoindolinone positions affect reactivity?
Advanced Research Question
- Cyclobutane Substituents : Electron-withdrawing groups (e.g., 3-oxo) increase electrophilicity, enhancing nucleophilic attack at the carbonyl .
- Isoindolinone Modifications : Substituents at the 2-position (e.g., methyl) sterically hinder [2+2] cycloaddition but improve thermal stability .
- Halogenation : Iodo or bromo substituents (cf. ethyl 3-iodocyclobutane-1-carboxylate) enhance cross-coupling reactivity for further derivatization .
What are the best practices for resolving conflicting NMR assignments in structurally complex derivatives?
Advanced Research Question
- DEPT and HSQC : Differentiate CH₃, CH₂, and CH groups to assign overlapping signals .
- Solvent Effects : Use deuterated DMSO or CDCl₃ to resolve exchangeable protons (e.g., NH).
- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational equilibria .
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., CCDC entries) to validate assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
